N,O-Dimethylhydroxylamine hydrochloride
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Overview
Description
N,O-Dimethylhydroxylamine hydrochloride is a chemical compound with the molecular formula C₂H₇NO·HCl. It is a methylated hydroxylamine used primarily in organic synthesis. This compound is known for its role in the formation of Weinreb amides, which are intermediates in the synthesis of ketones and aldehydes .
Mechanism of Action
Target of Action
N,O-Dimethylhydroxylamine hydrochloride is primarily used as a reagent in the synthesis of various compounds . It doesn’t have a specific biological target, but rather, it interacts with other chemical entities during the synthesis process.
Mode of Action
The compound is used to form 'Weinreb amides’ . In the typical procedure for the preparation of Weinreb’s amides from acid chlorides, the acid chloride and this compound are dissolved in ethanol-free chloroform at room temperature. The solution is then cooled to 0 °C and pyridine is added .
Biochemical Pathways
As a chemical reagent, this compound is involved in the synthesis of 2-acyloxazoles from 2-oxazolemagnesium chloride and N-methoxy-N-methyl-3-oxo-butyramide from diketene . It is also used in amide coupling reactions to form Weinreb amides, which are useful in the Weinreb ketone synthesis .
Result of Action
The primary result of the action of this compound is the formation of other chemical compounds, such as Weinreb amides . These compounds are then used in further chemical reactions, including the synthesis of ketones .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the reaction with acid chlorides is typically carried out at 0 °C . Additionally, the compound is soluble in water, dimethyl sulfoxide, and methanol , which can affect its reactivity and stability.
Biochemical Analysis
Biochemical Properties
N,O-Dimethylhydroxylamine hydrochloride is used as a reagent in the preparation of 2-acyloxazoles from 2-oxazolemagnesium chloride . It interacts with various enzymes and proteins during these reactions. The nature of these interactions is largely dependent on the specific biochemical reaction in which this compound is involved.
Molecular Mechanism
The molecular mechanism of action of this compound involves its use as a reagent in the preparation of certain compounds. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is used in the preparation of 2-acyloxazoles from 2-oxazolemagnesium chloride , suggesting that it may have some stability and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in the synthesis of Weinreb amides . This suggests that it may interact with certain enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,O-Dimethylhydroxylamine hydrochloride can be synthesized by reacting ethyl chloroformate with hydroxylamine, followed by treatment with a methylating agent such as dimethyl sulfate. The resulting N,O-dimethylhydroxylamine is then liberated by acid hydrolysis and neutralized to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the following steps:
Chemical Reactions Analysis
Types of Reactions
N,O-Dimethylhydroxylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with acid chlorides to form Weinreb amides, which are useful intermediates in organic synthesis.
Coupling Reactions: It is used in amide coupling reactions to form Weinreb amides.
Common Reagents and Conditions
Conditions: Reactions are typically carried out at low temperatures (0°C) and under anhydrous conditions to prevent hydrolysis.
Major Products
Scientific Research Applications
N,O-Dimethylhydroxylamine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Methoxyamine hydrochloride
- N-Methylhydroxylamine hydrochloride
- N-Methoxy-N-methylacetamide
Uniqueness
N,O-Dimethylhydroxylamine hydrochloride is unique due to its ability to form Weinreb amides, which are versatile intermediates in organic synthesis. This property distinguishes it from other similar compounds that may not form such stable intermediates .
Properties
CAS No. |
6638-79-5 |
---|---|
Molecular Formula |
C2H8ClNO |
Molecular Weight |
97.54 g/mol |
IUPAC Name |
hydron;N-methoxymethanamine;chloride |
InChI |
InChI=1S/C2H7NO.ClH/c1-3-4-2;/h3H,1-2H3;1H |
InChI Key |
USZLCYNVCCDPLQ-UHFFFAOYSA-N |
SMILES |
CNOC.Cl |
Canonical SMILES |
[H+].CNOC.[Cl-] |
6638-79-5 | |
Pictograms |
Irritant |
Synonyms |
N-Methoxy-N-methylamine; O-Methyl Hydroxy(methyl)amine Hydrochloride; Weinreb’s Amine_x000B_ |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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